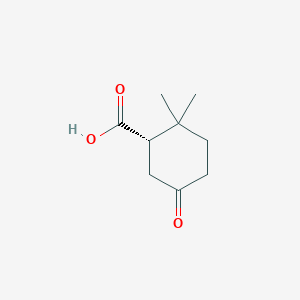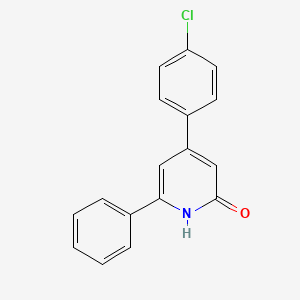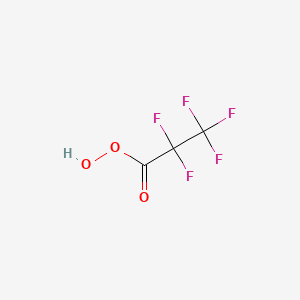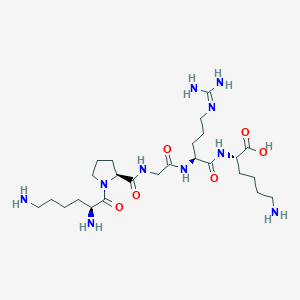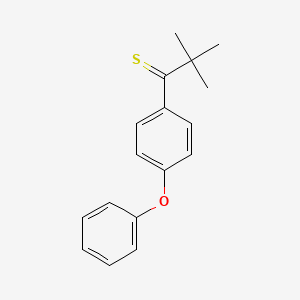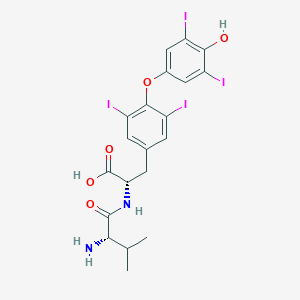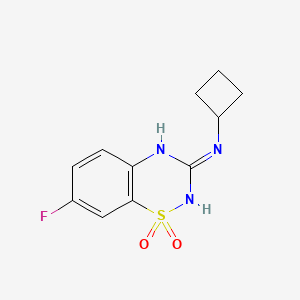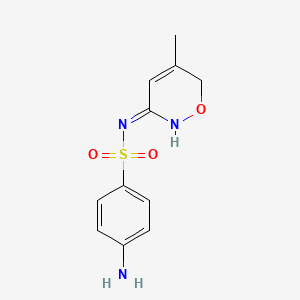![molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0](/img/structure/B12565009.png)
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and distinctive reactivity, which has led to its use in various synthetic applications and research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the preparation of key intermediates such as 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one from 2-methylbenzoic acid . These intermediates are then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but contains an oxygen atom in place of the ketone group.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with a different functional group arrangement.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is unique due to its specific ketone functionality and the stability of its bicyclic structure. This makes it particularly useful in synthetic applications where stability and reactivity are crucial.
Properties
CAS No. |
144340-75-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3 |
InChI Key |
SMWQXDIDJQZSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1=O)(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
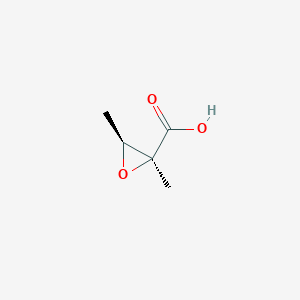
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)


